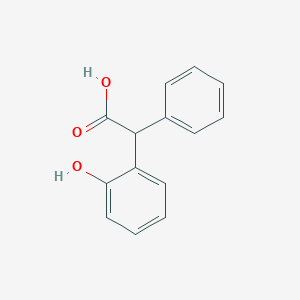

(2-Hydroxyphenyl)(phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Hydroxyphenyl)(phenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is structurally characterized by a phenyl group substituted with a hydroxy group at the ortho position and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Hydroxyphenyl)(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a copper catalyst. The reaction is typically carried out at temperatures above 130°C . Another method involves the crystallization of the acid from ether or chloroform .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves or similar pressure vessels is common to ensure the reaction conditions are maintained consistently .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2-Hydroxyphenyl)(phenyl)acetic acid has a wide range of scientific research applications:

Biology: It serves as a potential biomarker for certain metabolic disorders, such as phenylketonuria.

Medicine: It is involved in the synthesis of drugs like atenolol and 3,4-dihydroxyphenylacetic acid.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in metabolic pathways, particularly those involving the metabolism of aromatic amino acids like phenylalanine . The compound’s hydroxy and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group at the para position.

Phenylacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness

(2-Hydroxyphenyl)(phenyl)acetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

(2-Hydroxyphenyl)(phenyl)acetic acid, also known as ortho-hydroxyphenylacetic acid, is a compound of growing interest due to its diverse biological activities. This article explores its biological properties, including its antioxidant capabilities, potential therapeutic applications, and interactions with various biological systems.

- Chemical Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts as a free radical scavenger and has been shown to protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest its potential use as a natural preservative in food and pharmaceutical industries .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro and in animal models, suggesting potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant effects of this compound on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and lipid peroxidation levels compared to untreated controls, highlighting its protective role against oxidative damage .

Case Study 2: Antimicrobial Activity

In a clinical setting, the antimicrobial efficacy of this compound was tested against common pathogens responsible for skin infections. The compound demonstrated effective inhibition of bacterial growth, leading to improved healing rates in infected wounds when applied topically .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Stabilization : The compound may stabilize cell membranes, enhancing cell survival under stress conditions.

Q & A

Q. What is the role of phenylacetic acid (PAA) in plant tissue culture, and how does it compare to other auxins like IBA?

Answer:

PAA is a naturally occurring auxin effective in direct organogenesis. In chickpea (Cicer arietinum), PAA (1.0 mg dm⁻³) combined with BAP (2.0 mg dm⁻³) induced 100% shoot bud formation without callus proliferation, unlike IBA, which promoted callus and reduced regeneration efficiency . For rooting, PAA at 0.5–1.0 mg dm⁻³ in half-strength MS medium produced robust, elongated roots, while IBA and NAA resulted in abnormal morphogenesis .

Table 1: Comparison of Auxins in Chickpea Regeneration

| Auxin | Concentration (mg dm⁻³) | Shoot Induction (%) | Rooting Efficiency | Callus Formation |

|---|---|---|---|---|

| PAA | 1.0 | 100% | High (normal roots) | None |

| IBA | 0.4 | 60–70% | Low (abnormal) | Significant |

Q. How can experimental design be optimized for PAA-mediated regeneration in legumes?

Answer:

Critical factors include:

- Explant selection : Cotyledonary nodes from 6–7-day-old seedlings yield optimal regeneration due to pre-existing meristematic activity .

- Hormonal combinations : BAP (cytokinin) + PAA (auxin) synergistically enhances shoot induction, while GA₃ (0.75 mg dm⁻³) improves elongation .

- Statistical rigor : Use factorial designs with ANOVA and Duncan’s test for analyzing shoot/root counts across 30 replicates per treatment .

Q. What genotype-specific challenges arise when using PAA in regeneration protocols?

Answer:

Chickpea cultivars like Annigeri show higher shoot induction (44 shoots/explant) and rooting rates than ICCV-10, indicating genetic dependency. Researchers must validate protocols across genotypes and adjust PAA concentrations (e.g., 0.25–2.0 mg dm⁻³) to account for variability .

Q. How does PAA enhance cost efficiency in plant tissue culture?

Answer:

PAA reduces reliance on expensive auxins like IBA. Its use in direct organogenesis shortens regeneration time (3–4 weeks vs. 6–8 weeks for callus-based methods) and improves survival rates (74% post-acclimatization) .

Q. What synthetic routes are available for 2-hydroxyphenylacetic acid derivatives in metabolic studies?

Answer:

2-Hydroxyphenylacetic acid serves as a precursor for metabolites like 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid. Key steps include:

- Friedel-Crafts alkylation : To introduce side chains.

- Reductive amination : For amino group incorporation (e.g., using LiAlH₄) .

Note : Purity (>95%) and structural validation (via NMR/HPLC) are critical for reproducibility .

Q. How can researchers resolve contradictions in PAA efficacy across plant species?

Answer:

Discrepancies arise from species-specific auxin sensitivity. For example:

- In sunflower and chili, PAA enhances bud elongation, while in chickpea, it prioritizes root development.

- Use dose-response assays (0.1–5.0 mg dm⁻³ PAA) to identify species-optimal concentrations .

Q. What acclimatization protocols ensure survival of PAA-regenerated plants?

Answer:

- Pre-hardening : Transfer rooted shoots to hormone-free medium for 2 weeks.

- Soil mix : Use sterilized soil:sand (3:1) to prevent pathogen exposure.

- Environmental control : Maintain 25 ± 2°C with 16-h photoperiod (50–100 µmol m⁻² s⁻¹) .

Q. Are there computational tools for predicting PAA interactions in plant systems?

Answer:

While not directly covered in evidence, tools like molecular docking (e.g., AutoDock Vina) can model PAA’s binding to auxin receptors (e.g., TIR1). Validate predictions with mutant studies or gene expression analysis (e.g., Aux/IAA genes) .

Properties

CAS No. |

25173-82-4 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-2-phenylacetic acid |

InChI |

InChI=1S/C14H12O3/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |

InChI Key |

SXQMCNKPZIBQGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.